Amino-PEG8-Amine
Overview
Description
Amino-PEG8-Amine is a versatile compound widely used in biochemical and pharmaceutical research. It is a polyethylene glycol (PEG) derivative with two terminal amine groups, making it highly reactive and suitable for various conjugation and modification applications. The compound’s hydrophilic PEG spacer enhances its solubility in aqueous media, making it an ideal candidate for use in biological systems .
Mechanism of Action
Target of Action
Amino-PEG8-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as the linker in this structure . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation, specifically the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, this compound can influence various cellular processes that these proteins are involved in.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs, allowing them to effectively reach and interact with their target proteins.
Result of Action
The primary result of this compound’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.
Biochemical Analysis
Biochemical Properties
Amino-PEG8-Amine interacts with various biomolecules in the process of forming PROTAC molecules . The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The amino groups in this compound are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile linker in the formation of PROTAC molecules .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTAC molecules . PROTACs are bifunctional molecules designed to induce the degradation of specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . Therefore, the influence of this compound on cell function is largely dependent on the specific PROTAC molecules it helps form.
Molecular Mechanism
The molecular mechanism of this compound is tied to its role as a linker in PROTAC molecules . By connecting an E3 ligase ligand to a ligand for the target protein, this compound enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG8-Amine is typically synthesized through a series of chemical reactions involving the functionalization of PEG chains. One common method involves the reaction of PEG with amine-containing reagents under controlled conditions. The process often includes steps such as activation of the PEG chain with a suitable leaving group, followed by nucleophilic substitution with an amine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. Industrial methods may also involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG8-Amine undergoes various chemical reactions, including:
Alkylation and Acylation: The amine groups can react with alkyl halides and acyl chlorides to form alkylated and acylated derivatives.
Reduction: This compound can be synthesized from azide-terminated PEGs through reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, azides, and activated esters. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), along with catalysts like palladium or nickel .
Major Products
The major products formed from these reactions include various PEGylated derivatives, which are used in drug delivery, protein modification, and other biomedical applications .
Scientific Research Applications
Amino-PEG8-Amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-Amine: A shorter PEG derivative with similar reactivity but different solubility and pharmacokinetic properties.
Amino-PEG12-Amine: A longer PEG derivative that offers enhanced solubility and stability but may have different biological interactions.
Uniqueness
Amino-PEG8-Amine stands out due to its balanced length, providing an optimal combination of solubility, reactivity, and stability. Its unique properties make it suitable for a wide range of applications, from drug delivery to surface modification .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNWDQWXZAXENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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